FY-21

Beschreibung

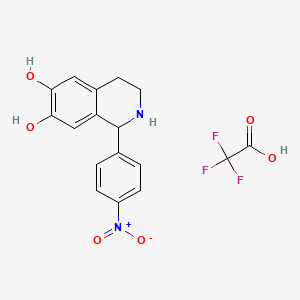

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group, a tetrahydroisoquinoline core, and a trifluoroacetic acid moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Eigenschaften

Molekularformel |

C17H15F3N2O6 |

|---|---|

Molekulargewicht |

400.31 g/mol |

IUPAC-Name |

1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H14N2O4.C2HF3O2/c18-13-7-10-5-6-16-15(12(10)8-14(13)19)9-1-3-11(4-2-9)17(20)21;3-2(4,5)1(6)7/h1-4,7-8,15-16,18-19H,5-6H2;(H,6,7) |

InChI-Schlüssel |

TUBPMNKNZANWJC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The nitrophenyl group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids. The final step involves the addition of trifluoroacetic acid, which can be done under mild conditions to avoid decomposition of the compound .

Analyse Chemischer Reaktionen

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the nitro group to an amine.

Hydrolysis: The trifluoroacetic acid moiety can be hydrolyzed under basic conditions, yielding the corresponding carboxylate salt.

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting neurological disorders and cancer.

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, influencing neuronal activity. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, facilitating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid include:

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the diol and trifluoroacetic acid groups, making it less soluble and less reactive.

1-(4-Aminophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Contains an amino group instead of a nitro group, altering its redox properties and biological activity.

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Lacks the trifluoroacetic acid moiety, affecting its solubility and stability.

Biologische Aktivität

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol; 2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline backbone substituted with a nitrophenyl group and hydroxyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C17H15F3N2O6

- Molecular Weight : 400.31 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with nitrophenyl and hydroxyl substituents, along with trifluoroacetic acid which may influence its solubility and reactivity in biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in pharmacology due to its structural characteristics. Here are some notable findings:

Antimicrobial Activity

Studies have shown that tetrahydroisoquinoline derivatives exhibit antimicrobial properties. For instance, compounds similar to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline have demonstrated activity against various bacterial strains and fungi. The presence of the nitrophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

There is emerging evidence suggesting that derivatives of tetrahydroisoquinolines possess anticancer properties. A study indicated that certain beta-carboline derivatives showed significant cytotoxic effects against cancer cell lines with low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.

Research Findings

Several studies have highlighted the biological potential of compounds related to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:

Case Studies

- Antitumor Activity : A case study involving related isoquinoline derivatives reported pronounced antitumor effects when subjected to photodynamic therapy. The study noted significant reductions in tumor growth rates and improved survival rates in treated subjects.

- In Vitro Studies on Protozoan Infections : Another investigation into the effects of tetrahydroisoquinoline derivatives on protozoan infections revealed that these compounds could reduce the number of infected cells significantly while maintaining low cytotoxicity levels towards mammalian cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.